tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233955-64-0
VCID: VC4516641
InChI: InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N
Molecular Formula: C15H22FN3O2
Molecular Weight: 295.358

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

CAS No.: 1233955-64-0

Cat. No.: VC4516641

Molecular Formula: C15H22FN3O2

Molecular Weight: 295.358

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate - 1233955-64-0

Specification

CAS No. 1233955-64-0
Molecular Formula C15H22FN3O2
Molecular Weight 295.358
IUPAC Name tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3
Standard InChI Key SCVBIMRZCNNHEJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate, reflects its three key structural motifs:

  • A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group.

  • A 2-amino-3-fluorophenyl moiety attached to the 4-position of the piperazine.

  • A fluorine atom at the 3-position of the aromatic ring, enhancing electronic interactions .

The stereoelectronic effects of the fluorine atom and the steric bulk of the tert-butyl group influence its binding affinity to biological targets like MLKL.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1233955-64-0
Molecular FormulaC15H22FN3O2\text{C}_{15}\text{H}_{22}\text{FN}_3\text{O}_2
Molecular Weight295.35 g/mol
InChI KeySCVBIMRZCNNHEJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The most reported synthesis involves reacting 2-amino-3-fluoroaniline with tert-butyl piperazine-1-carboxylate under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst. This method achieves high yields by leveraging the Boc group’s stability under reducing conditions.

Key Reaction Steps:

  • Coupling: The aniline’s amino group reacts with the piperazine’s secondary amine.

  • Hydrogenation: Pd/C facilitates C–N bond formation under H2\text{H}_2 atmosphere.

  • Purification: Column chromatography isolates the product.

Comparatively, analogues like tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate require nitro-group reduction steps, highlighting this compound’s streamlined synthesis .

Physicochemical Properties

Stability and Solubility

The compound’s Boc group enhances solubility in organic solvents like ethanol and ethyl acetate, while the fluorine atom increases electronegativity, affecting its crystalline packing .

Table 2: Physicochemical Data

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point439.6 ± 45.0 °C
Flash Point219.7 ± 28.7 °C

Mechanism of Action and Biological Activity

Targeting Necroptosis via MLKL

Necroptosis, a regulated form of cell death, is mediated by MLKL phosphorylation. This compound acts as a PROTAC, recruiting E3 ubiquitin ligases to MLKL, leading to its proteasomal degradation. Studies demonstrate >50% reduction in necroptotic cell death in vitro at 10 µM, outperforming non-fluorinated analogues.

Structure-Activity Relationships (SAR)

  • Fluorine Position: 3-Fluorine optimizes hydrogen bonding with MLKL’s ATP-binding pocket.

  • Boc Group: Enhances blood-brain barrier penetration compared to acetyl-protected variants .

Research Applications and Findings

Pharmacokinetic Studies

  • Half-Life: 4.2 hours in murine models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring.

Comparative Analysis with Analogues

Table 3: Comparison with Piperazine Derivatives

CompoundMolecular WeightKey SubstituentBiological Target
tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate295.353-FluorophenylMLKL
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate345.362-CF₃BTK
tert-Butyl 4-[4-(4-fluorophenyl)but-3-yn-2-yl]piperazine-1-carboxylate330.40Alkyne spacerUnknown

The 3-fluorophenyl variant shows superior MLKL inhibition compared to trifluoromethyl and alkyne-containing analogues .

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